REACTION_CXSMILES
|
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH2:17](Br)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>CN(C)C=O>[CH2:17]([N:13]1[C:14]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[S:6][C:7]2[C:12]1=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Br
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Cease reaction after 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
distilled water for,
|
Type
|
EXTRACTION
|
Details
|
extracting by n-hexane, rotary evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
separating by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow sticky product
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)N1C2=CC=CC=C2SC=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |